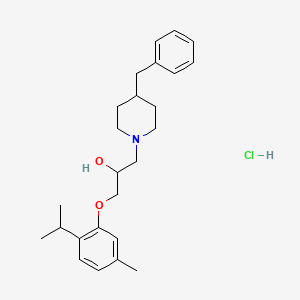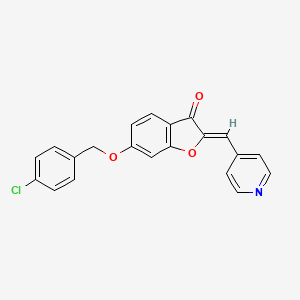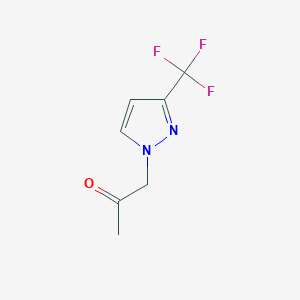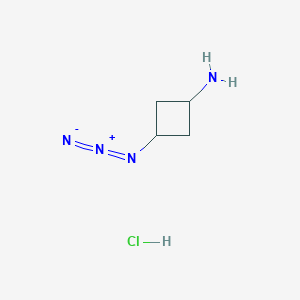
1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride” is a morpholino compound. Morpholinos are a type of molecule used to modify gene expression. They are synthetic, antisense oligomers that can block access to specific sequences of RNA .
Molecular Structure Analysis
The molecular structure of this compound would consist of a morpholino group (a six-membered ring containing nitrogen and oxygen) attached to a propan-2-ol backbone with a tert-pentyloxy group attached to it. The hydrochloride indicates that a hydrogen chloride has been added to the compound, likely making it a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Morpholinos are generally neutral (non-ionic) and uncharged at physiological pH, and they are soluble in water .Applications De Recherche Scientifique
Novel Synthesis Techniques
Researchers have explored innovative synthetic pathways to create morpholine derivatives, showcasing the compound's relevance in developing new synthetic methodologies. For instance, a study demonstrated the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a precursor for further chemical modifications, indicating the compound's utility in complex organic syntheses (D’hooghe et al., 2006).
Corrosion Inhibition
Morpholine derivatives have shown effectiveness as corrosion inhibitors, offering protective solutions against metal degradation. A study synthesized tertiary amines, including morpholine derivatives, and evaluated their performance in inhibiting carbon steel corrosion, revealing their potential in material science and engineering applications (Gao, Liang, & Wang, 2007).
Pharmacological Research
Morpholine derivatives have been investigated for their pharmacological properties, including anticonvulsive activities. Research into 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides demonstrated pronounced anticonvulsive effects, highlighting the compound's relevance in medicinal chemistry and drug development (Papoyan et al., 2011).
Molecular Synthesis for Disease Treatment
The synthesis of morpholine derivatives has been tailored for specific diseases, such as cancer. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the role of morpholine derivatives in developing targeted cancer therapies, showcasing the compound's significance in therapeutic research (Boschelli et al., 2001).
Protective Groups in Synthesis
The application of morpholine derivatives as protective groups in chemical synthesis has been explored, facilitating the development of complex molecules. Research on the use of sulfinamides as amine protecting groups in converting amino alcohols into morpholines illustrates the compound's utility in enhancing synthetic efficiency and yield (Fritz et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of morpholinos in research and medicine is a rapidly evolving field. They have been used in a variety of applications, including the study of gene function, the validation of drug targets, and the treatment of diseases. Future research will likely continue to explore and expand upon these applications .
Propriétés
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.ClH/c1-4-12(2,3)16-10-11(14)9-13-5-7-15-8-6-13;/h11,14H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCKAJNLNUPGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCOCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)


![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)

